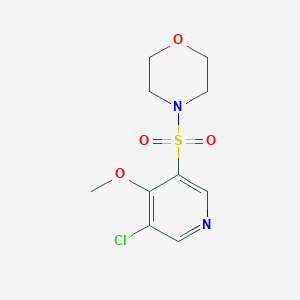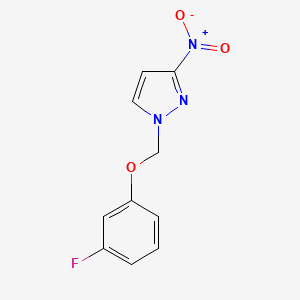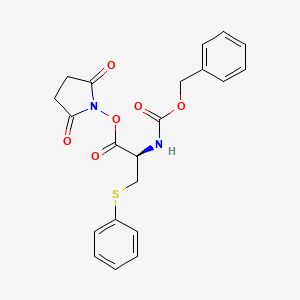
4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl morpholines It features a pyridine ring substituted with a chloro and methoxy group, and a morpholine ring attached via a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-4-methoxypyridine, which can be achieved through chlorination and methoxylation of pyridine derivatives.
Sulfonylation: The 5-chloro-4-methoxypyridine is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine.
Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is investigated for its properties in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring can enhance binding affinity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)morpholine
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl
Uniqueness
4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine is unique due to its specific substitution pattern on the pyridine ring and the presence of both sulfonyl and morpholine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H13ClN2O4S |
|---|---|
分子量 |
292.74 g/mol |
IUPAC 名称 |
4-(5-chloro-4-methoxypyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C10H13ClN2O4S/c1-16-10-8(11)6-12-7-9(10)18(14,15)13-2-4-17-5-3-13/h6-7H,2-5H2,1H3 |
InChI 键 |
JXJQVTJWOOCENY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=NC=C1S(=O)(=O)N2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-2-yl)acetic acid](/img/structure/B11819165.png)






![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)





![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B11819233.png)
